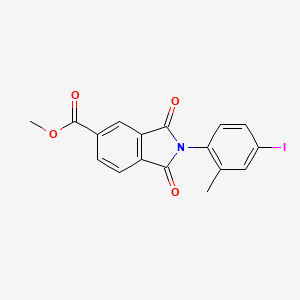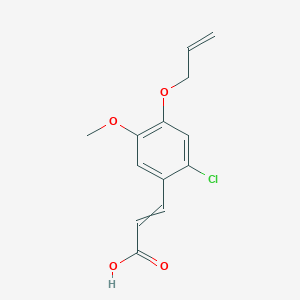
(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound is characterized by the presence of an allyloxy group, a chlorine atom, and a methoxy group attached to the phenyl ring, along with an acrylic acid moiety. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the acrylic acid portion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde.
Knoevenagel Condensation: The benzaldehyde derivative undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Saturated acids.
Substitution: Amines, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. The presence of the allyloxy, chloro, and methoxy groups contributes to its binding affinity and specificity towards the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-methoxyphenyl)acrylic acid: Lacks the allyloxy and chloro substituents.
(E)-3-(4-chloro-2-methoxyphenyl)acrylic acid: Lacks the allyloxy group.
(E)-3-(4-allyloxyphenyl)acrylic acid: Lacks the chloro and methoxy groups.
Uniqueness
(E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid is unique due to the combination of the allyloxy, chloro, and methoxy substituents on the phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C13H13ClO4 |
|---|---|
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
3-(2-chloro-5-methoxy-4-prop-2-enoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H13ClO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h3-5,7-8H,1,6H2,2H3,(H,15,16) |
InChI-Schlüssel |
AQVHFBSFRSLPEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12459806.png)
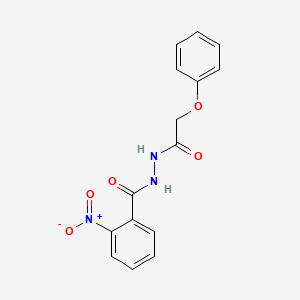
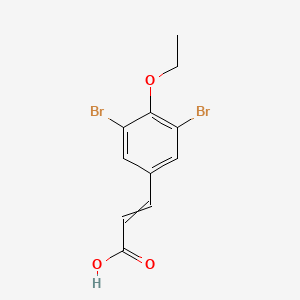
![2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12459820.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12459827.png)
![3,5-Bis{[(3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12459833.png)

![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B12459848.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12459852.png)
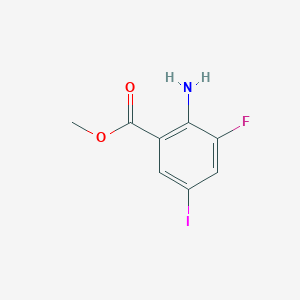
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)
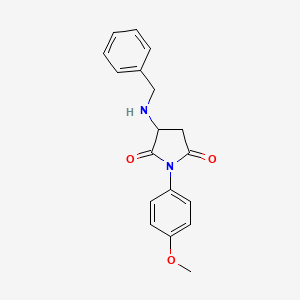
![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B12459881.png)
